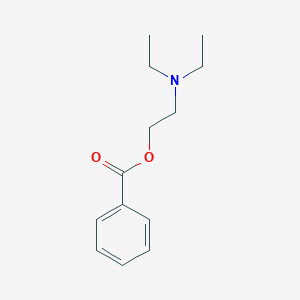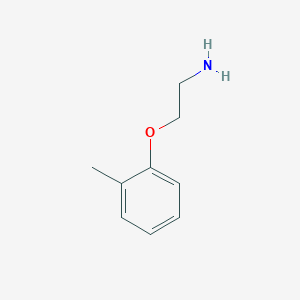
Vanadium hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium Hydride (VH) is a compound with a molecular weight of 51.9494 . It is a metal hydride where the oxidation number of vanadium is 1 .
Molecular Structure Analysis
The structure of vanadium hydride is related to body-centered cubic (bcc) structures which enhance hydride diffusion . The active composition of vanadium hydride is most likely VH0.44N0.16 .Chemical Reactions Analysis
Vanadium hydride participates in reactions such as V- + H+ = HV . It has been found that transition metal hydrides, including vanadium hydride, are involved in hydride transfer reactions in chemical synthesis, catalysis, and biology .Physical And Chemical Properties Analysis
Vanadium hydride has some special physical and chemical properties. For example, when the temperature rises from 25 ℃ to 200 ℃, the pressure of hydrogen released from vanadium hydride will sharply increase, making it an ideal compressor material . The calculated electronic band structure and density of states indicate both stable phases are metallic .Scientific Research Applications
Hydrogen Storage and Desorption
Vanadium hydride (VH2) is a potential candidate for onboard hydrogen storage applications due to its high gravimetric hydrogen storage capacity (approximately 3.8 mass%), surpassing the widely explored AB5, AB2, and AB intermetallic compounds. VH2 releases hydrogen in two steps, with the first step achievable at ambient temperature and pressure. However, the second step requires high temperatures, limiting the usable hydrogen storage capacity. Tailoring the thermodynamics and kinetics of the hydrogen desorption reaction of VH2, particularly the second step, can enhance its usable hydrogen storage capacity at ambient conditions. This enhancement can be achieved by selecting suitable alloy additives based on electronic considerations (Kumar, Tiwari, & Krishnamurthy, 2015).
Hydride Phase Equilibria in Alloy Membranes
Vanadium's high permeability to hydrogen makes it a leading alternative to Pd alloys for hydrogen-selective alloy membrane applications. However, it is prone to brittle failure due to excessive hydrogen absorption and transitions between BCC α and BCT β phases. V-Ti-Ni alloys, comprising a vanadium solid solution and interdendritic Ni-Ti compounds, are investigated for their potential in hydrogen-selective membrane applications. These alloys are thought to stabilize the alloy against brittle failure, but their ability to do so is questionable (Dolan et al., 2015).
Metal Hydride Heat Pumps
Vanadium-based hydrides are considered for use in metal hydride heat pumps. Due to their unusually high values of enthalpy (ΔH) and entropy (ΔS) of dihydride formation, these hydrides are particularly suitable for this application. The increased values of ΔS allow operation at sufficiently high hydrogen pressures, enhancing the coefficient of performance (COP) of the heat pump compared to pumps employing intermetallic compounds (Libowitz & Maeland, 1987).
Lithium and Hydrogen Storage
A vanadium aryl hydride gel, prepared by thermal decomposition and hydrogenation of tetraphenyl vanadium, was evaluated for its electrochemical and hydrogen storage performance. This material, consisting predominantly of vanadium centers in oxidation states II–IV, showed reversible redox activity and a promising peak capacity for lithium batteries. It also retained a significant portion of its capacity after repeated charge-discharge cycling, indicating its potential for lithium and hydrogen storage applications (Morris et al., 2016).
Superconductivity in Vanadium Hydrides
High-temperature superconductive properties in compressed hydrogen-rich vanadium hydrides have been studied. Stable unexpected stoichiometries of hydrogen-rich V hydrides (e.g., VH3, VH5, VH8) emerge under pressure, exhibiting metallic characteristics with a strong ionic feature. Among these, VH5 and VH8 are identified as superconductors with estimated superconducting temperatures of 18.5 K and 71.4 K at 200 GPa, respectively, uncovering the high-temperature superconductive nature of vanadium hydrides (Li & Peng, 2017).
Mechanism of Action
Future Directions
In future experiments, researchers plan to add more hydrogen to zirconium vanadium hydride at various pressures to evaluate the material’s potential for electrical conductivity . The discovery of the hydrogen atoms in a metal hydride material being much more tightly spaced than had been predicted for decades could possibly facilitate superconductivity at or near room temperature and pressure .
properties
IUPAC Name |
hydride;vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/V.5H/q;5*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBXMZKVQTVCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[H-].[H-].[V] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5V-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
55.981 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadium hydride | |
CAS RN |
12713-06-3, 13966-93-3 |
Source


|
| Record name | Vanadium hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012713063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)


![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)
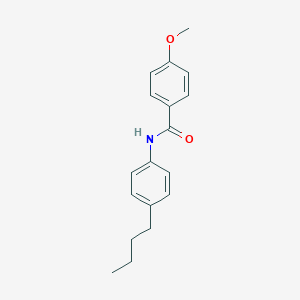

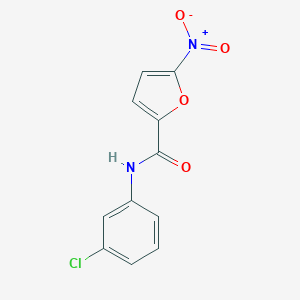

![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)

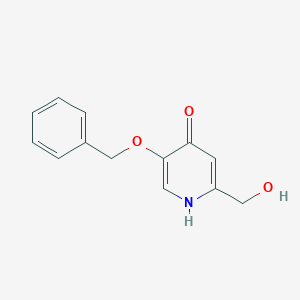
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)
